![molecular formula C11H13NO2 B039794 5-Methoxy-1,3-dimethyl-2-indolinone CAS No. 116707-99-4](/img/structure/B39794.png)
5-Methoxy-1,3-dimethyl-2-indolinone
Overview
Description
5-Methoxy-1,3-dimethyl-2-indolinone is a research chemical . It is also known as 1,3-Dihydro-5-methoxy-1,3-dimethyl-2H-indol-2-one .
Molecular Structure Analysis
The molecular formula of 5-Methoxy-1,3-dimethyl-2-indolinone is C11H13NO2 . The molecular weight is 191.23 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-1,3-dimethyl-2-indolinone include a density of 1.124 and a melting point of 84-86 ºC .Scientific Research Applications
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions.
Anticancer Activity
Indole derivatives, including “5-Methoxy-1,3-dimethyl-2-indolinone”, have shown potential in cancer treatment . They can induce apoptosis in cancer cells, which can lead to the death of these cells .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity . For instance, indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .
Antioxidant Activity
Indole derivatives can also act as antioxidants . They can help protect the body’s cells from damage caused by free radicals.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . They can be used to fight against various types of microbes.
Antitubercular Activity
Indole derivatives can also be used in the treatment of tuberculosis . They have shown antitubercular activity.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . They can be used in the management of diabetes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Methoxy-1,3-dimethyl-2-indolinone is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives, in general, have been found to exhibit a broad spectrum of biological activities .
properties
IUPAC Name |
5-methoxy-1,3-dimethyl-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-9-6-8(14-3)4-5-10(9)12(2)11(7)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFXMHVYDQGQRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)OC)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433113 | |
Record name | 5-METHOXY-1,3-DIMETHYL-2-INDOLINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,3-dimethyl-2-indolinone | |
CAS RN |
116707-99-4 | |
Record name | 5-METHOXY-1,3-DIMETHYL-2-INDOLINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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